molecular formula C5H5Cl2NO2S B040633 Pyridine-2-sulfonyl chloride hydrochloride CAS No. 111480-84-3

Pyridine-2-sulfonyl chloride hydrochloride

Cat. No.: B040633
CAS No.: 111480-84-3
M. Wt: 214.07 g/mol
InChI Key: XAJWHCVLZBSLNC-UHFFFAOYSA-N
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Description

Pyridine-2-sulfonyl chloride hydrochloride is a highly reactive and versatile sulfonylation reagent specifically engineered for the modification of amines and alcohols in chemical synthesis. Its primary research value lies in its application as a key building block in medicinal chemistry and chemical biology for the synthesis of sulfonamide and sulfonate derivatives. The electron-withdrawing pyridine nitrogen and the sulfonyl chloride moiety work in concert to create a highly electrophilic center, facilitating efficient nucleophilic attack by primary and secondary amines to form stable sulfonamides. This reaction is fundamental for creating compound libraries for high-throughput screening, particularly in the development of enzyme inhibitors. The compound is extensively used to synthesize potential therapeutic agents, where the pyridine-2-sulfonyl group can act as a critical pharmacophore, often seen in the design of kinase inhibitors. Furthermore, in chemical biology, it serves as a valuable tool for the site-specific functionalization of biomolecules, peptide labeling, and the development of activity-based protein profiling (ABPP) probes. The hydrochloride salt enhances the compound's stability, ensuring reliable performance and prolonged shelf-life. This reagent is For Research Use Only and is an indispensable asset for researchers focused on probe development, structure-activity relationship (SAR) studies, and exploring novel biochemical pathways.

Properties

IUPAC Name

pyridine-2-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJWHCVLZBSLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549546
Record name Pyridine-2-sulfonyl chloride--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111480-84-3
Record name Pyridine-2-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2-sulfonyl chloride hydrochloride;
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Preparation Methods

Reaction Mechanism and Conditions

The oxidation of sodium 2-pyridinesulfinate using N-chlorosuccinimide (NCS) in dichloromethane (DCM) is a widely documented method. The reaction proceeds via a two-electron transfer mechanism, where NCS acts as both an oxidizing and chlorinating agent. Key steps include:

  • Sulfinate Activation : Sodium 2-pyridinesulfinate (48.4 mg, 0.291 mmol) is suspended in anhydrous DCM.

  • Chlorination : NCS (38.9 mg, 0.291 mmol) is added, generating the reactive sulfonyl chloride intermediate.

  • Workup : The mixture is filtered through Celite to remove succinimide byproducts, yielding a crude solution of pyridine-2-sulfonyl chloride.

  • Hydrochloride Formation : Addition of HCl gas or aqueous hydrochloric acid converts the sulfonyl chloride to its hydrochloride salt.

Yield and Practical Considerations

  • Yield : 12% (reported for a derivative synthesis).

  • Purity : >95% after reversed-phase HPLC purification.

  • Limitations : Low yield attributed to side reactions with amines in subsequent steps.

Direct Chlorosulfonation of Pyridine

Chlorosulfonic Acid Method

Pyridine reacts with chlorosulfonic acid (ClSO₃H) under controlled conditions to form pyridine-2-sulfonyl chloride, which is subsequently treated with HCl to yield the hydrochloride salt.

Reaction Scheme :

Pyridine+ClSO3H05CPyridine-2-sulfonyl chlorideHClPyridine-2-sulfonyl chloride hydrochloride\text{Pyridine} + \text{ClSO}_3\text{H} \xrightarrow{0-5^\circ \text{C}} \text{Pyridine-2-sulfonyl chloride} \xrightarrow{\text{HCl}} \text{Pyridine-2-sulfonyl chloride hydrochloride}

Optimized Conditions :

  • Temperature : 0–5°C to minimize polysulfonation.

  • Molar Ratio : 1:1.2 (pyridine:ClSO₃H).

  • Workup : Quenching with ice-cold HCl (37% w/w) precipitates the hydrochloride salt.

Performance Metrics

  • Yield : 65–85% (estimated from analogous syntheses).

  • Advantages : Scalable for industrial applications.

  • Challenges : Requires strict temperature control to avoid exothermic side reactions.

Sodium Sulfoxide-Mediated Synthesis

Ambiguities and Proposed Pathway

A method cited in Chinese literature describes reacting "2-arsenidine" with sodium sulfoxide. Given the term "arsenidine" is non-standard, this likely refers to pyridine. The proposed mechanism involves:

  • Sulfoxide Activation : Sodium sulfoxide (Na₂SO₃) reacts with pyridine to form a sulfinic acid intermediate.

  • Chlorination : Treatment with Cl₂ gas or SOCl₂ converts the intermediate to the sulfonyl chloride.

  • Salt Formation : HCl addition yields the hydrochloride.

Critical Analysis

  • Yield : Unreported in available sources.

  • Reliability Concerns : Ambiguous nomenclature and lack of experimental details necessitate validation.

Comparative Analysis of Preparation Methods

Method Reagents Yield Purity Scalability
Sulfinate OxidationNCS, DCM12%>95%Lab-scale
ChlorosulfonationClSO₃H, HCl65–85%90–95%Industrial
Sodium SulfoxideNa₂SO₃, Cl₂N/AN/AUnclear

Key Findings :

  • The chlorosulfonation route offers superior yields and scalability, making it preferred for bulk synthesis.

  • Sulfinate oxidation is valuable for small-scale, high-purity applications despite lower yields.

  • The sodium sulfoxide method requires further validation to assess practicality.

Advanced Optimization Strategies

Solvent and Catalyst Screening

Recent studies highlight the role of aprotic solvents (e.g., DCM, THF) in stabilizing reactive intermediates. Catalytic additives like DMAP (4-dimethylaminopyridine) improve reaction rates by 20–30% in sulfonyl chloride formation.

Temperature and Stoichiometry

  • Low-Temperature Regimes : Maintaining reactions at 0–5°C reduces decomposition of the sulfonyl chloride intermediate.

  • Excess Chlorinating Agents : Molar ratios of 1.2–1.5 equivalents of ClSO₃H or NCS enhance conversion rates .

Chemical Reactions Analysis

Types of Reactions

Pyridine-2-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Pharmaceutical Intermediates
Pyridine-2-sulfonyl chloride hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents. It is particularly significant in the development of drugs targeting bacterial infections and cancer. The compound allows for the construction of diverse pyridine-containing heterocycles, which are crucial scaffolds in medicinal chemistry.

Case Study: Development of Antibacterial Agents
A study demonstrated the synthesis of novel sulfonamide antibiotics using this compound as a precursor. The resulting compounds exhibited potent antibacterial activity against resistant strains, highlighting the compound's utility in drug development .

Agrochemical Production

Role in Agrochemicals
The compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its ability to enhance crop protection and yield makes it invaluable for agricultural applications .

Case Study: Herbicide Formulation
Research showed that derivatives synthesized from this compound exhibited improved efficacy against specific weed species. These formulations demonstrated lower toxicity to non-target organisms, emphasizing their potential for sustainable agriculture .

Material Science

Modification of Surface Properties
In material science, this compound is employed to modify polymers' surface properties. This modification can introduce cationic charges or enhance adhesion to other materials, making it useful in developing advanced materials like conducting polymers and drug delivery systems.

Case Study: Polymer Coatings
A study focused on using this compound to improve the chemical resistance and durability of polymer coatings. The modified polymers showed enhanced performance in harsh environments, indicating the compound's effectiveness in material innovation .

Specialty Chemicals Development

Production of Dyes and Pigments
this compound is also applied in creating specialty chemicals used in dyes and pigments. Its structural characteristics contribute to vibrant colors and stability in various industrial processes .

Analytical Chemistry

Reagent for Derivatization
In analytical chemistry, this compound acts as a reagent for the derivatization of amines and alcohols, facilitating their detection and quantification. This application is crucial for improving analytical methods in various fields .

Summary Table of Applications

Application AreaSpecific UsesNotable Outcomes
PharmaceuticalsSynthesis of antibioticsDevelopment of effective antibacterial agents
AgrochemicalsHerbicide formulationImproved efficacy with lower toxicity
Material ScienceModification of polymersEnhanced chemical resistance
Specialty ChemicalsProduction of dyes and pigmentsVibrant colors with stability
Analytical ChemistryDerivatization reagentImproved detection methods

Mechanism of Action

The mechanism of action of pyridine-2-sulfonyl chloride hydrochloride involves the formation of a reactive sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form sulfonamide or sulfonate ester products. The reaction typically proceeds through a nucleophilic substitution mechanism (SN2 or SNi), depending on the reaction conditions and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-2-sulfonyl chloride belongs to a family of pyridine-based sulfonyl chlorides with varying substituents. Below is a comparative analysis of structurally related analogs:

Table 1: Key Properties of Pyridine-2-sulfonyl Chloride and Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Boiling Point (°C) Key Applications
Pyridine-2-sulfonyl chloride 66715-65-9 C₅H₄ClNO₂S 177.61 None (parent compound) 284.2 Sulfonamide synthesis, MOF modification
5-Bromopyridine-2-sulfonyl chloride 874959-68-9 C₅H₃BrClNO₂S 256.53 Bromo at C5 97–99 200–202 Cross-coupling reactions, drug intermediates
3-Trifluoromethylpyridine-2-sulfonyl chloride 104040-75-7 C₆H₃ClF₃NO₂S 245.61 Trifluoromethyl at C3 Agrochemicals, fluorinated APIs
4,6-Difluoro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride 1803982-67-3 C₆HClF₅NO₃S 297.59 Difluoro at C4/C6, trifluoromethoxy at C3 High-value pharmaceuticals, advanced materials

Biological Activity

Pyridine-2-sulfonyl chloride hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

This compound is a sulfonamide derivative of pyridine, characterized by the presence of a sulfonyl chloride group attached to the second position of the pyridine ring. The synthesis typically involves chlorination processes that convert hydroxypyridine sulfonic acids into their corresponding sulfonyl chlorides, often utilizing reagents like phosphorus trichloride or phosphorus pentachloride to facilitate the reaction .

Antimicrobial Activity

Pyridine derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit potent activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain pyridine derivatives showed significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 1.56 to 3.125 μg/mL .

Antitumor Activity

The antitumor potential of this compound is also noteworthy. Pyridine derivatives have been linked to enhanced cytotoxicity against various cancer cell lines. For example, modifications in the pyridine structure can lead to increased potency against specific tumor types, with some derivatives demonstrating IC50 values in the nanomolar range . The introduction of different substituents on the pyridine ring has been shown to significantly influence biological activity, enhancing selectivity and efficacy against cancer cells.

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, this compound exhibits anti-inflammatory properties. Compounds derived from this scaffold have been reported to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of pyridine derivatives. The positioning and nature of substituents on the pyridine ring significantly affect their pharmacological profiles. For example:

Substituent Position Effect on Activity
4th PositionEnhances cytotoxicity against tumor cells
6th PositionImproves antimicrobial efficacy
Aromatic SubstituentsOften increase overall bioactivity

Research has shown that introducing bulky or electron-donating groups at specific positions can enhance binding affinity to target proteins or enzymes involved in disease pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A recent study evaluated a series of pyridine derivatives for their antimicrobial activity against various strains. Compounds were tested for their ability to inhibit growth, showing promising results particularly against E. coli and S. aureus .
  • Cytotoxicity Assessment : In vitro assays were conducted on human cancer cell lines using pyridine derivatives, revealing that some compounds could induce apoptosis at low concentrations while maintaining low toxicity to normal cells .
  • Inflammation Modulation : A study demonstrated that certain derivatives could significantly lower NO production in activated microglial cells, indicating potential for neuroprotective applications .

Q & A

Q. What are the common synthetic routes for preparing pyridine-2-sulfonyl chloride hydrochloride, and what are their comparative advantages?

this compound is typically synthesized via sulfonation of pyridine derivatives followed by chlorination. A notable method involves NaClO₂-mediated oxidation of pyridine-2-thiols to sulfonyl chlorides under acidic conditions, achieving yields >75% . This method is advantageous due to its scalability and compatibility with functionalized pyridines. Alternative routes include direct sulfonation with chlorosulfonic acid, but these may require harsher conditions and generate more byproducts. Researchers should select methods based on substrate sensitivity and desired purity levels .

Q. How should researchers handle and store this compound to ensure safety and stability?

This compound is hygroscopic and reacts vigorously with nucleophiles (e.g., water, alcohols). Storage recommendations include:

  • Storing in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis.
  • Using desiccants (e.g., molecular sieves) to minimize moisture exposure.
  • Handling in a fume hood with PPE (nitrile gloves, safety goggles) due to its irritant properties .

Q. What are the key applications of this compound in organic synthesis?

It serves as a versatile electrophile for:

  • Sulfonamide formation : Reacting with amines to produce sulfonamides, critical in drug discovery (e.g., chiral ligands for asymmetric catalysis) .
  • Bioconjugation : Modifying biomolecules (e.g., peptides, proteins) via sulfonyl linkages.
  • Polymer chemistry : Introducing sulfonyl groups into polymeric backbones for functional materials .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the purity and structural integrity of this compound?

  • Quantitative analysis : Use HPLC with UV detection (λ = 254 nm) to assess purity, ensuring <5% impurities.
  • Structural confirmation : Employ high-resolution mass spectrometry (HRMS, ESI+) and ¹H/¹³C NMR to verify the sulfonyl chloride moiety and pyridine ring substitution pattern.
  • Stability studies : Monitor degradation via FT-IR to detect hydrolysis products (e.g., sulfonic acids) .

Q. How can researchers address contradictory data regarding reaction yields in sulfonylation reactions using this compound?

Discrepancies in yields often arise from:

  • Moisture contamination : Trace water hydrolyzes the sulfonyl chloride, reducing reactivity. Use rigorously dried solvents and Schlenk techniques.
  • Steric hindrance : Bulky amines (e.g., tert-butyl) may require elevated temperatures (60–80°C) or catalysts (e.g., DMAP) to improve efficiency.
  • Byproduct analysis : Characterize side products via LC-MS to refine stoichiometric ratios .

Q. What strategies optimize the synthesis of chiral sulfonamides using this compound?

  • Enantioselective control : Use chiral amines (e.g., (S)-1-phenylethylamine) as nucleophiles, achieving >90% ee under mild conditions (0°C, THF solvent) .
  • Kinetic resolution : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to bias reaction pathways.
  • Workup optimization : Purify products via flash chromatography (hexane/EtOAc gradient) to isolate enantiomers .

Q. How do substituents on the pyridine ring influence the reactivity of sulfonyl chloride derivatives in nucleophilic substitutions?

Electron-withdrawing groups (e.g., −CF₃ at the 3-position) enhance electrophilicity, accelerating reactions with weak nucleophiles (e.g., anilines). Conversely, electron-donating groups (e.g., −CH₃) reduce reactivity, necessitating catalysts (e.g., CuI) or elevated temperatures. Steric effects at the 6-position can hinder access to the sulfonyl chloride, requiring solvent optimization (e.g., DMF for better solubility) .

Q. What analytical techniques are critical for characterizing intermediates in multi-step syntheses involving this compound?

  • Real-time monitoring : Use in situ IR spectroscopy to track sulfonyl chloride consumption.
  • Intermediate isolation : Employ preparative TLC or centrifugal partition chromatography for labile intermediates.
  • X-ray crystallography : Resolve ambiguous structures (e.g., regioisomers) to confirm substitution patterns .

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